5-chloro-2-(2,4-dichlorophenoxy)phenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium
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Overview
Description
5-chloro-2-(2,4-dichlorophenoxy)phenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium is a complex organic compound with significant applications in various fields. This compound is known for its antimicrobial properties and is widely used in personal care products, disinfectants, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(2,4-dichlorophenoxy)phenolate typically involves the reaction of 2,4-dichlorophenol with 5-chloro-2-hydroxyphenol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the phenolate ion .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(2,4-dichlorophenoxy)phenolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted phenols, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-chloro-2-(2,4-dichlorophenoxy)phenolate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its antimicrobial properties and potential use in controlling microbial growth.
Medicine: Investigated for its potential use in antiseptics and disinfectants.
Industry: Utilized in the formulation of personal care products, such as shampoos, deodorants, and toothpaste, due to its antimicrobial properties
Mechanism of Action
The antimicrobial action of 5-chloro-2-(2,4-dichlorophenoxy)phenolate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption inhibits the growth and proliferation of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
Triclosan: Another widely used antimicrobial agent with a similar structure and mechanism of action.
Chlorhexidine: A disinfectant and antiseptic with broader antimicrobial activity.
Phenol: A simpler compound with antimicrobial properties but less effective compared to 5-chloro-2-(2,4-dichlorophenoxy)phenolate .
Uniqueness
5-chloro-2-(2,4-dichlorophenoxy)phenolate stands out due to its high efficacy at low concentrations and its stability in various formulations. Its unique structure allows it to be used in a wide range of applications, from personal care products to industrial disinfectants .
Properties
CAS No. |
94248-49-4 |
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Molecular Formula |
C33H42Cl5NO2 |
Molecular Weight |
661.9 g/mol |
IUPAC Name |
5-chloro-2-(2,4-dichlorophenoxy)phenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium |
InChI |
InChI=1S/C21H36Cl2N.C12H7Cl3O2/c1-4-5-6-7-8-9-10-11-12-16-19-24(2,3)21(22,23)20-17-14-13-15-18-20;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h13-15,17-18H,4-12,16,19H2,1-3H3;1-6,16H/q+1;/p-1 |
InChI Key |
GVKRYDSPBRHKMY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C(C1=CC=CC=C1)(Cl)Cl.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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